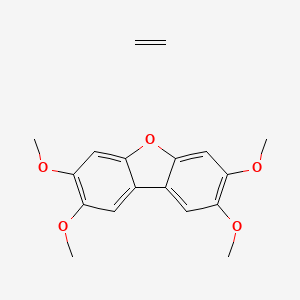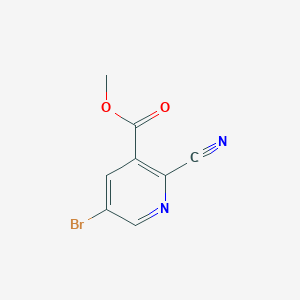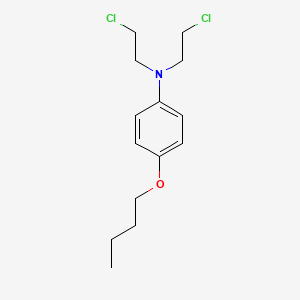
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- is a synthetic organic compound known for its applications in various scientific fields It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by 2-chloroethyl groups and a butoxy group is attached to the para position of the benzene ring
Preparation Methods
The synthesis of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- typically involves the reaction of aniline with 2-chloroethanol in the presence of a base to form N,N-bis(2-chloroethyl)aniline. This intermediate is then reacted with butyl bromide under basic conditions to introduce the butoxy group at the para position of the benzene ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent aniline derivative.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, often with thiols or amines, to form new derivatives.
Hydrolysis: The chloroethyl groups can be hydrolyzed under acidic or basic conditions to form corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines .
Scientific Research Applications
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and DNA.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form DNA crosslinks, which can inhibit cancer cell growth.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can form crosslinks with DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells by disrupting their genetic material.
Comparison with Similar Compounds
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- is similar to other nitrogen mustards, such as:
Chlorambucil: Another nitrogen mustard used in cancer treatment.
Melphalan: Known for its use in treating multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent.
Compared to these compounds, ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- offers unique properties due to the presence of the butoxy group, which can influence its solubility and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous .
Properties
CAS No. |
27077-15-2 |
|---|---|
Molecular Formula |
C14H21Cl2NO |
Molecular Weight |
290.2 g/mol |
IUPAC Name |
4-butoxy-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C14H21Cl2NO/c1-2-3-12-18-14-6-4-13(5-7-14)17(10-8-15)11-9-16/h4-7H,2-3,8-12H2,1H3 |
InChI Key |
FCMYHWFGMCDHDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


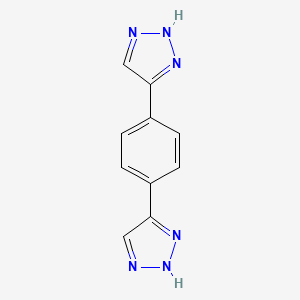
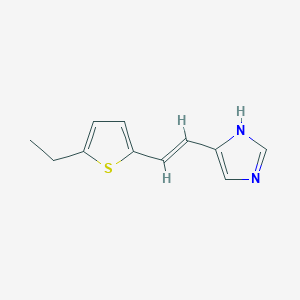
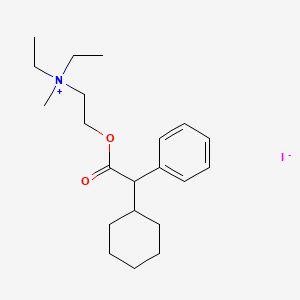
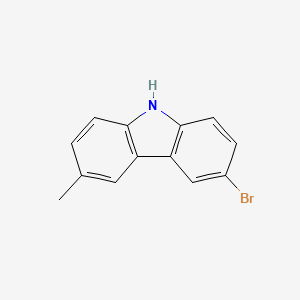
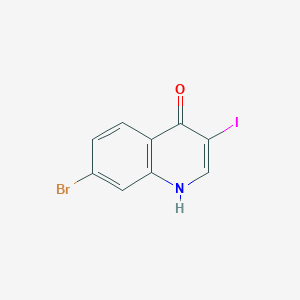
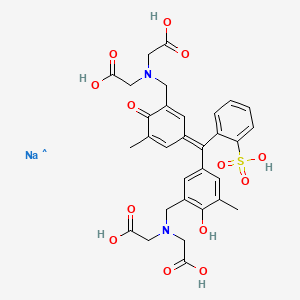
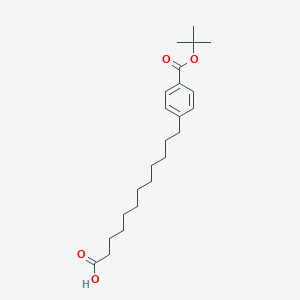
![2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12819026.png)

![[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B12819050.png)
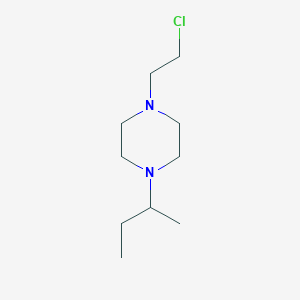
![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
